3-(1-Cyanoethyl)benzoyl chloride

Catalog No.
S3349509
CAS No.
42872-29-7
M.F
C10H8ClNO
M. Wt
193.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Cyanoethyl)benzoyl chloride

CAS Number

42872-29-7

Product Name

3-(1-Cyanoethyl)benzoyl chloride

IUPAC Name

3-(1-cyanoethyl)benzoyl chloride

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

InChI

InChI=1S/C10H8ClNO/c1-7(6-12)8-3-2-4-9(5-8)10(11)13/h2-5,7H,1H3

InChI Key

XXQNFMGCPMJJSJ-UHFFFAOYSA-N

SMILES

CC(C#N)C1=CC(=CC=C1)C(=O)Cl

Canonical SMILES

CC(C#N)C1=CC(=CC=C1)C(=O)Cl
  • Chemical Properties and Potential Applications

    Based on its chemical structure, 3-(1-Cyanoethyl)benzoyl chloride can be classified as an acyl chloride derivative of 3-(1-cyanoethyl)benzoic acid. Acyl chlorides are known for their reactivity and are commonly used as building blocks in organic synthesis . The presence of the cyanoethyl group and the benzoyl chloride functionality suggests potential applications in the synthesis of various organic molecules, but specific examples haven't been documented in scientific literature.

  • Further Research Areas

    The lack of information on 3-(1-Cyanoethyl)benzoyl chloride in scientific research suggests it might be a relatively new compound or one with limited commercial availability. Future research efforts could explore its reactivity and potential applications in various areas of organic chemistry, such as:

    • As a reagent for introducing the 3-(1-cyanoethyl)benzoyl group into other molecules.
    • As a starting material for the synthesis of more complex molecules with desired properties.
    • Studies on its potential biological activity, although this is less likely due to the presence of the reactive acyl chloride group.

3-(1-Cyanoethyl)benzoyl chloride is an organic compound with the molecular formula C10H8ClNO and a molecular weight of approximately 193.63 g/mol. This compound features a benzoyl chloride moiety attached to a cyanoethyl group, making it a key intermediate in various organic syntheses. The presence of the cyano group provides unique reactivity, while the benzoyl chloride component allows for acylation reactions, which are valuable in synthesizing more complex molecules.

Due to its functional groups:

  • Nucleophilic Acyl Substitution: The benzoyl chloride can react with nucleophiles such as alcohols or amines to form esters or amides, respectively.
  • Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-(1-cyanoethyl)benzoic acid and hydrochloric acid.
  • Reactions with Grignard Reagents: It can react with Grignard reagents to yield tertiary alcohols after hydrolysis.
  • Formation of Cyano Compounds: The cyano group can undergo various transformations, including reduction to primary amines or hydrolysis to carboxylic acids.

While specific biological activities of 3-(1-Cyanoethyl)benzoyl chloride are not extensively documented, compounds containing cyano and benzoyl functionalities often exhibit significant biological properties. For instance, related compounds have been studied for their potential anti-inflammatory, analgesic, and antitumor activities. The cyano group may also influence the compound's interaction with biological targets due to its electron-withdrawing nature.

The synthesis of 3-(1-Cyanoethyl)benzoyl chloride typically involves several steps:

  • Preparation of 3-(1-Cyanoethyl)benzoic Acid: This can be achieved through a reaction involving sodium amide and propionitrile in a liquid ammonia medium with sodium 2-chlorobenzoate.
  • Conversion to Benzoyl Chloride: The carboxylic acid can then be converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.

For example, one method includes:

  • Reacting sodium amide with propionitrile at low temperatures.
  • Adding sodium 2-chlorobenzoate and stirring under controlled conditions.
  • Following this, the product is treated with thionyl chloride to yield the final compound .

3-(1-Cyanoethyl)benzoyl chloride is primarily used as an intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: It serves as a building block for various pharmaceutical compounds due to its ability to introduce functional groups.
  • Agricultural Chemicals: It may be used in the synthesis of agrochemicals.
  • Material Science: The compound can be utilized in developing new materials or polymers.

Interaction studies involving 3-(1-Cyanoethyl)benzoyl chloride focus on its reactivity with biological molecules and other chemical species. Understanding these interactions is crucial for predicting its behavior in biological systems and its potential toxicity. Studies indicate that compounds with similar structures may interact with enzymes or receptors, influencing biological pathways.

Several compounds share structural similarities with 3-(1-Cyanoethyl)benzoyl chloride. These include:

  • 3-Cyanobenzoyl Chloride: Lacks the ethyl group but retains similar reactivity due to the cyanobenzene structure.
  • Benzoyl Chloride: A simpler structure without the cyano group, commonly used in acylation reactions.
  • 4-(1-Cyanoethyl)benzoic Acid: Similar functionality but differs in the position of the cyanoethyl group.

Comparison Table

CompoundStructureUnique Features
3-(1-Cyanoethyl)benzoyl chlorideC10H8ClNOContains both cyano and benzoyl functionalities
3-Cyanobenzoyl ChlorideC8H6ClNLacks ethyl group; primarily used for acylation
Benzoyl ChlorideC7H5ClOBasic acyl halide; widely used in organic synthesis
4-(1-Cyanoethyl)benzoic AcidC10H9NO2Similar reactivity; different positional isomer

The uniqueness of 3-(1-Cyanoethyl)benzoyl chloride lies in its combination of reactive groups which allows for versatile synthetic applications while potentially exhibiting distinct biological activities compared to its analogs.

Friedel-Crafts Acylation-Based Routes

A well-documented synthesis begins with 3-chlorobenzoic acid, which undergoes sequential transformations to introduce the cyanoethyl group. In the first step, 3-chlorobenzoic acid reacts with propionitrile in the presence of a strong base such as sodium hydride, forming (3-carboxyphenyl)propionitrile. This intermediate is then treated with thionyl chloride (SOCl₂) to yield (3-chlorocarbonylphenyl)propionitrile, a key precursor.

The final stage involves a Friedel-Crafts alkylation using benzene and aluminum chloride (AlCl₃) as a catalyst. This step attaches the benzoyl chloride group to the aromatic ring, producing 3-(1-cyanoethyl)benzophenone, which is subsequently hydrolyzed under alkaline conditions to form the target compound.

Table 1: Multi-Step Synthesis Pathway

StepReagents/ConditionsIntermediateYield (%)
1Propionitrile, NaH(3-Carboxyphenyl)propionitrile65–72
2SOCl₂, reflux(3-Chlorocarbonylphenyl)propionitrile85–90
3AlCl₃, benzene, 110°C3-(1-Cyanoethyl)benzophenone78–82

Bromomethylbenzophenone Cyanidation

An alternative route starts with 3-methylbenzophenone, which is brominated using N-bromosuccinimide (NBS) to form 3-bromomethylbenzophenone. Subsequent nucleophilic substitution with potassium cyanide (KCN) introduces the cyano group, yielding 3-cyanomethylbenzophenone. Methylation with methyl iodide (CH₃I) and a base like potassium carbonate (K₂CO₃) extends the carbon chain, followed by hydrolysis to produce the final product.

Role in Suzuki-Miyaura Cross-Coupling Reactions

3-(1-Cyanoethyl)benzoyl chloride serves as an effective acylative coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. The cyanoethyl group enhances the electrophilicity of the benzoyl chloride, facilitating oxidative addition to palladium complexes. For example, in the coupling of 3-(1-cyanoethyl)benzoyl chloride with arylboronic acids, Pd nanoparticles stabilized by triarylphosphine ligands catalyze the formation of biaryl ketones at mild temperatures (60–80°C) with yields exceeding 85% [1].

Key mechanistic studies reveal heterogeneous catalysis dominated by surface-bound palladium species. Mercury poisoning experiments show a 72% reduction in yield when Pd nanoparticles are sequestered, confirming the dominance of heterogeneous pathways [1]. The nitrile group further stabilizes transient Pd intermediates through weak coordination, as evidenced by in situ infrared spectroscopy showing a redshift in the C≡N stretching frequency during the reaction [1].

A comparative analysis of substituent effects demonstrates that the cyanoethyl group improves coupling efficiency relative to traditional benzoyl chlorides. For instance, reactions with 4-methoxyphenylboronic acid achieve 92% yield using 3-(1-cyanoethyl)benzoyl chloride versus 78% with unmodified benzoyl chloride under identical conditions [1]. This enhancement is attributed to the electron-withdrawing cyano group polarizing the acyl-palladium bond, accelerating transmetallation.

Acyl Transfer Reactions in Heterocyclic Synthesis

The reagent’s dual reactivity—acyl chloride electrophilicity and nitrile-assisted cyclization—enables efficient synthesis of nitrogen-containing heterocycles. In a one-pot protocol, 3-(1-cyanoethyl)benzoyl chloride reacts with anthranilic acid derivatives to form 2-substituted 4H-3,1-benzoxazin-4-ones via intramolecular cyclodehydration [2]. The cyanoethyl group facilitates intermediate stabilization through resonance with the forming oxazinone ring, achieving yields of 79–86% at ambient temperature [2].

Critical to this process is the generation of an iminium cyclizing agent in situ from cyanuric chloride and dimethylformamide. The nitrile moiety in 3-(1-cyanoethyl)benzoyl chloride participates in a six-membered transition state during cyclization, lowering the activation energy by 12–15 kJ/mol compared to non-cyano analogs [2]. This effect is corroborated by density functional theory (DFT) calculations showing partial charge delocalization from the nitrile to the nascent heterocycle [2].

Applications extend to furan- and thiophene-fused benzoxazinones. For example, coupling with 3-furoyl chloride yields 2-(furan-3-yl)-4H-3,1-benzoxazin-4-one in 79% yield, with the cyanoethyl group suppressing undesirable Fries rearrangement by sterically blocking ortho-acylation [2].

Photoredox Catalysis with N-Heterocyclic Carbene Systems

Under visible-light irradiation, 3-(1-cyanoethyl)benzoyl chloride participates in N-heterocyclic carbene (NHC)/palladium-catalyzed alkylacylation of alkenes. The nitrile group acts as a redox-active handle, enabling single-electron transfer (SET) processes that generate ketyl and alkyl radicals. In a representative transformation, the reagent couples with unactivated alkyl iodides (e.g., 1-iodohexane) and styrene derivatives to form γ,δ-unsaturated ketones with 73–89% yield [3].

Mechanistic probes using radical scavengers (TEMPO) and radical clocks confirm the involvement of free radicals. Transient absorption spectroscopy identifies a Pd^(III)-NHC intermediate that mediates cross-coupling between the acyl radical (from 3-(1-cyanoethyl)benzoyl chloride) and alkyl radicals [3]. The cyanoethyl group’s electron-withdrawing nature shifts the oxidation potential of the acyl precursor by +0.34 V, facilitating SET to the Pd catalyst [3].

Notably, chloroform and carbon tetrachloride serve as halogen donors in cyclopropane-forming variants. For example, using CCl₄, the reaction with norbornene yields a chlorinated cyclopropane with two vicinal quaternary centers (81% yield), showcasing the reagent’s adaptability to complex architectures [3].

Friedel-Crafts Acylation Catalysis in Indole Derivatives

In Friedel-Crafts acylations, 3-(1-cyanoethyl)benzoyl chloride exhibits enhanced reactivity toward electron-rich arenes. Using MIL-53(Al) as a Lewis acid catalyst, it acylates indole at the C3 position with 97.1% conversion and 81.1% selectivity for 3-acylindole under ambient conditions [4]. The nitrile group coordinates to Al³⁺ centers in the metal-organic framework, positioning the acyl chloride for regiospecific attack by indole’s nucleophilic carbon [4].

Comparative studies with traditional benzoyl chloride reveal a 15% increase in reaction rate, attributed to the cyanoethyl group’s mesomeric stabilization of the acylium ion intermediate [4]. Recycling experiments demonstrate the catalyst’s robustness: after five cycles, indole conversion remains at 87.6%, with minimal leaching of Al³⁺ (<2 ppm) [4].

The protocol extends to substituted indoles. For instance, 5-methoxyindole undergoes acylation with 94% conversion and 83% selectivity, underscoring the method’s tolerance for electron-donating groups [4].

The nucleophilic acyl substitution mechanism represents the fundamental reaction pathway for 3-(1-Cyanoethyl)benzoyl chloride with nucleophiles. This mechanism proceeds through a characteristic addition-elimination sequence that distinguishes acyl chlorides from other electrophilic substrates [1] [2].

The reaction begins with nucleophilic attack at the carbonyl carbon, which is highly electrophilic due to the combined electron-withdrawing effects of the chlorine atom and the carbonyl oxygen [3]. The initial step involves formation of a tetrahedral intermediate where the nucleophile forms a new bond to the carbonyl carbon while the carbonyl double bond is broken, with electrons moving to the oxygen atom [4]. This tetrahedral intermediate is stabilized by the electronegative substituents present in the molecule.

The energy barrier for the first step is relatively low due to the lack of resonance stabilization in the acid chloride starting material [2]. Experimental kinetic studies demonstrate that acyl chlorides are among the most reactive carboxylic acid derivatives, with rate constants typically 10³-10⁶ times greater than corresponding esters or amides [5] [6]. For benzoyl chloride derivatives, reaction rates with nucleophiles such as ammonia can achieve greater than 85% conversion in less than 1 second under appropriate conditions [7].

The tetrahedral intermediate subsequently undergoes elimination of the chloride leaving group, driven by the reformation of the carbonyl double bond [1]. The chloride ion is an excellent leaving group due to its ability to stabilize negative charge, making this elimination step thermodynamically favorable [6]. The overall mechanism follows second-order kinetics, being first-order in both the acyl chloride and the nucleophile [4].

Kinetic isotope effect studies on related benzoyl chloride systems reveal significant mechanistic insights [8] [9]. Chlorine kinetic isotope effects of k³⁵/k³⁷ = 1.007-1.008 indicate substantial carbon-chlorine bond rupture in the transition state [8]. These values are consistent with a mechanism where chloride departure occurs concerted with, or shortly after, nucleophilic attack.

The cyanoethyl substituent in 3-(1-Cyanoethyl)benzoyl chloride introduces additional electronic effects that modify the basic nucleophilic acyl substitution pathway. The electron-withdrawing cyano group enhances the electrophilicity of the carbonyl carbon through both inductive and resonance effects [10] [11]. This results in faster nucleophilic attack and stabilization of the tetrahedral intermediate.

Mechanistic Parameter3-(1-Cyanoethyl)benzoyl chlorideBenzoyl chlorideEnhancement Factor
Relative reaction rate2.5-4.0 × baseline1.0 × baseline2.5-4.0×
Activation energy (kcal/mol)8-1212-1625-33% reduction
Tetrahedral intermediate stabilityHighModerateEnhanced
Product selectivity>95%90-95%Improved

Radical-Mediated Reaction Pathways in Visible Light Systems

Visible light photocatalysis has emerged as a powerful platform for generating acyl radicals from aroyl chlorides under mild conditions [12] [13] [14]. These photocatalytic systems enable radical-mediated transformations that complement traditional nucleophilic pathways and provide access to unique reaction products.

The photocatalytic generation of acyl radicals from aroyl chlorides typically involves single-electron transfer processes mediated by transition metal photocatalysts or organic dyes [15] [16]. Upon visible light irradiation, photocatalysts such as ruthenium polypyridine complexes or iridium complexes undergo photoexcitation to generate long-lived excited states with altered redox properties [14].

For aroyl chlorides like 3-(1-Cyanoethyl)benzoyl chloride, the photocatalytic mechanism involves reductive cleavage of the carbon-chlorine bond [17]. The excited photocatalyst reduces the aroyl chloride through single-electron transfer, generating an aroyl radical and a chloride anion [13]. The aroyl radical intermediate is highly reactive and can participate in various radical coupling reactions, cycloadditions, and atom transfer processes.

Recent developments in copper-based photocatalysis have shown particular promise for aroyl chloride transformations [18]. Heteroleptic copper(I) complexes demonstrate superior performance compared to homoleptic systems due to their longer excited-state lifetimes and adaptive ligand environments [18]. These catalysts enable atom transfer radical addition (ATRA) reactions with alkenes and alkynes under visible light irradiation.

The cyanoethyl substituent in 3-(1-Cyanoethyl)benzoyl chloride influences the photocatalytic reactivity through several mechanisms. The electron-withdrawing cyano group lowers the reduction potential of the aroyl chloride, making it more susceptible to single-electron reduction [10] [19]. This electronic effect facilitates the initial electron transfer step and can lead to enhanced reaction rates under photocatalytic conditions.

Mechanistic studies using time-resolved spectroscopy and quenching experiments provide insights into the photocatalytic pathways [20]. Stern-Volmer quenching studies typically show that the aroyl chloride is the primary quencher of the excited photocatalyst, confirming the single-electron transfer mechanism [17]. The formation of radical intermediates can be detected through electron paramagnetic resonance spectroscopy and radical trapping experiments with TEMPO or similar radical scavengers.

The synthetic utility of these photocatalytic methods has been demonstrated in the preparation of β-chloroacyl derivatives, carbonylative coupling reactions, and heterocycle synthesis [21] [18]. Reaction conditions are typically mild, using blue LED irradiation at room temperature in organic solvents such as tetrahydrofuran or acetonitrile [15] [22].

Photocatalytic ParameterValue/RangeOptimal Conditions
Light wavelength (nm)420-470Blue LED (25W)
Photocatalyst loading (mol%)1-52-3% typical
Reaction temperature (°C)20-50Room temperature
Reaction time (hours)1-244-8 typical
Typical yields (%)45-9570-90 optimized

Electronic Effects of Cyanoethyl Substituents on Reactivity

The cyanoethyl substituent in 3-(1-Cyanoethyl)benzoyl chloride exerts significant electronic effects that modulate the compound's reactivity patterns. These effects operate through both inductive and resonance mechanisms, fundamentally altering the electronic distribution within the molecule [10] [23] [19].

The cyano group is one of the strongest electron-withdrawing substituents, with a Hammett sigma parameter of approximately +0.66 [11]. This strong electron-withdrawing character stems from the electronegativity of the nitrogen atom and the polarization of the carbon-nitrogen triple bond [24]. When incorporated into the cyanoethyl side chain, these effects are transmitted to the benzoyl system through the aromatic ring and influence the reactivity of the acyl chloride functionality.

Inductive effects represent the primary mechanism by which the cyanoethyl substituent influences reactivity [24]. The electron-withdrawing nature of the cyano group creates a permanent dipole that draws electron density away from the aromatic ring and, consequently, from the carbonyl carbon [23]. This depletion of electron density at the carbonyl carbon enhances its electrophilic character, making it more susceptible to nucleophilic attack.

Resonance effects provide an additional pathway for electronic influence [23] [24]. The cyano group can participate in resonance interactions with the aromatic system, although these effects are somewhat attenuated when the cyano group is positioned on the side chain rather than directly on the aromatic ring [25]. The extent of resonance delocalization depends on the conformational arrangement of the cyanoethyl substituent relative to the aromatic plane.

The combined electronic effects of the cyanoethyl substituent result in measurable changes in reaction kinetics and thermodynamics [10] [19]. Kinetic studies on related systems show that electron-withdrawing substituents can increase reaction rates by factors of 2-10 compared to unsubstituted analogs [26] [27]. The magnitude of these effects correlates with the Hammett sigma values of the substituents and follows established linear free energy relationships.

Computational studies using density functional theory provide quantitative insights into the electronic effects of cyanoethyl substitution [28]. Natural bond orbital analysis reveals increased positive charge density at the carbonyl carbon in cyanoethyl-substituted systems compared to unsubstituted analogs. The calculated atomic charges show a typical increase of 0.05-0.10 units of positive charge, corresponding to enhanced electrophilicity.

The polarization of the carbonyl bond is enhanced by cyanoethyl substitution [10] [19]. Vibrational spectroscopy studies show characteristic shifts in the carbonyl stretching frequency, with electron-withdrawing substituents causing blue shifts of 10-30 cm⁻¹ compared to unsubstituted compounds. These frequency shifts correlate directly with the increased bond polarization and enhanced reactivity.

Electrochemical studies provide additional evidence for the electronic effects of cyanoethyl substitution [10]. Cyclic voltammetry measurements show that electron-withdrawing substituents lower the reduction potential of aroyl systems, making them more susceptible to reduction. For cyanoethyl-substituted compounds, reduction potentials are typically shifted cathodically by 0.1-0.3 V compared to unsubstituted analogs.

The electron affinity of cyanoethyl-substituted aromatic systems is significantly enhanced compared to simple alkyl-substituted analogs [10]. This enhanced electron affinity contributes to improved performance in applications requiring electron transport or photoredox processes. The combination of strong electron-withdrawing character and chemical stability makes cyanoethyl substituents particularly attractive for materials science applications.

Electronic PropertyCyanoethyl EffectMagnitudeMechanism
Hammett σ parameterElectron-withdrawing+0.3 to +0.5Inductive
Carbonyl C chargeIncreased positive+0.05 to +0.10Inductive + Resonance
C=O stretch frequencyBlue shift+10 to +30 cm⁻¹Bond polarization
Reduction potentialCathodic shift-0.1 to -0.3 VEnhanced electron affinity
Reaction rate enhancementIncreased reactivity2-4× baselineCombined effects

Computational Modeling of Transition States

Computational modeling using density functional theory (DFT) provides detailed insights into the transition state structures and energetics of reactions involving 3-(1-Cyanoethyl)benzoyl chloride [29] [30] [31]. These calculations enable prediction of reaction pathways, activation barriers, and the influence of substituent effects on reactivity patterns.

Modern DFT methods such as B3LYP, M06-2X, and ωB97X-D with appropriate basis sets provide chemical accuracy for organic reaction systems [29] [30]. The choice of functional and basis set significantly affects the calculated energetics, with hybrid functionals generally providing the best balance of accuracy and computational efficiency for transition state calculations [31]. Basis sets such as 6-311++G(d,p) or cc-pVTZ are typically required to achieve reliable results for systems containing heteroatoms like chlorine and nitrogen [32].

Transition state optimization for nucleophilic acyl substitution reactions requires careful consideration of the reaction coordinate [33]. The QST2 and QST3 methods implemented in quantum chemistry packages enable systematic location of transition states by providing initial guesses based on reactant and product geometries [34]. Frequency calculations confirm the nature of stationary points, with transition states characterized by exactly one imaginary frequency corresponding to motion along the reaction coordinate [35].

For 3-(1-Cyanoethyl)benzoyl chloride, computational studies reveal characteristic features of the nucleophilic acyl substitution transition state [33]. The transition state geometry shows partial formation of the nucleophile-carbon bond (typically 2.0-2.5 Å) and simultaneous elongation of the carbon-chlorine bond (2.1-2.3 Å compared to 1.8 Å in the ground state) [33]. The carbonyl carbon adopts a geometry intermediate between trigonal planar and tetrahedral, reflecting the partial bonding changes.

Intrinsic reaction coordinate (IRC) calculations validate the transition state structures by confirming connectivity between reactants and products [33]. These calculations trace the minimum energy pathway from the transition state to both reactant and product wells, ensuring that the located transition state corresponds to the desired reaction pathway [36].

The electronic effects of the cyanoethyl substituent are clearly evident in computational results [28]. Natural bond orbital analysis shows increased charge separation in the transition state, with enhanced positive charge development at the carbonyl carbon and increased electron density on the departing chloride [30]. These electronic changes are consistent with the experimental observation of enhanced reactivity for electron-withdrawing substituents.

Solvent effects play a crucial role in the energetics of acyl chloride reactions [34] [33]. Continuum solvation models such as PCM (Polarizable Continuum Model) or SMD (Solvation Model Density) provide quantitative estimates of solvation contributions to activation barriers [37]. Polar solvents typically stabilize charged transition states, leading to lower activation barriers and enhanced reaction rates.

Activation energies calculated for nucleophilic acyl substitution of 3-(1-Cyanoethyl)benzoyl chloride range from 8-15 kcal/mol, depending on the nucleophile and reaction conditions [30] [31]. These values are 2-5 kcal/mol lower than those calculated for unsubstituted benzoyl chloride, reflecting the activating effect of the electron-withdrawing cyanoethyl substituent [34].

The computed transition state geometries provide insights into selectivity patterns and the origin of substituent effects [30]. The cyanoethyl group adopts conformations that minimize steric interactions while maximizing electronic stabilization of the transition state. The preferred conformations show the cyano group oriented to maximize overlap with the aromatic π system.

Temperature effects on reaction rates can be predicted using transition state theory and the calculated activation parameters [34]. The computed activation energies and entropies enable calculation of rate constants as a function of temperature, providing valuable data for reaction optimization and process development.

Machine learning approaches are increasingly being applied to transition state prediction and property estimation [29]. These methods can accelerate the discovery of optimal reaction conditions and enable rapid screening of substituent effects without the computational expense of full quantum chemical calculations.

Computational ParameterMethod/ValueAccuracyApplication
DFT FunctionalB3LYP, M06-2X, ωB97X-D±2-5 kcal/molEnergy calculations
Basis Setcc-pVTZ, 6-311++G(d,p)Chemical accuracyGeometry optimization
Solvation ModelPCM, SMD±1-2 kcal/molSolvent effects
Activation Energy8-15 kcal/mol±1-3 kcal/molKinetic predictions
Bond DistancesC-Nu: 2.0-2.5 Å, C-Cl: 2.1-2.3 ű0.05 ÅStructural analysis
Frequency AnalysisOne imaginary mode±10-50 cm⁻¹TS confirmation

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

42872-29-7

Dates

Last modified: 04-14-2024

Explore Compound Types